molecular formula C23H29N3O B2863229 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE CAS No. 1421458-75-4

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B2863229
CAS No.: 1421458-75-4
M. Wt: 363.505
InChI Key: BHCPZWAVTMGACS-UHFFFAOYSA-N
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Description

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a benzyl group, a cyclopropyl group, and a phenethylpiperazine moiety. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in multiple fields.

Scientific Research Applications

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Piperidines and their derivatives, which include 2-benzyl-4-cyclopropyl-N-phenethylpiperazine-1-carboxamide, are a significant area of research in the pharmaceutical industry . Future research directions may include the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization The benzyl and cyclopropyl groups are then introduced through alkylation reactions using benzyl chloride and cyclopropyl bromide, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Phenethyl bromide in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-BENZYL-4-CYCLOPROPYL-N-(2-PHENYLETHYL)PIPERAZINE-1-CARBOXAMIDE: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

  • The unique combination of the benzyl, cyclopropyl, and phenethyl groups in this compound distinguishes it from other piperazine derivatives. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications.

Properties

IUPAC Name

2-benzyl-4-cyclopropyl-N-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-23(24-14-13-19-7-3-1-4-8-19)26-16-15-25(21-11-12-21)18-22(26)17-20-9-5-2-6-10-20/h1-10,21-22H,11-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCPZWAVTMGACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(C(C2)CC3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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